Product packaging for 3-Amino-5-methylhexanoic acid(Cat. No.:CAS No. 3653-34-7)

3-Amino-5-methylhexanoic acid

Cat. No.: B1271929
CAS No.: 3653-34-7
M. Wt: 145.2 g/mol
InChI Key: MLYMSIKVLAPCAK-UHFFFAOYSA-N
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Description

3-Amino-5-methylhexanoic acid, commonly known as β-Homoleucine, is a non-proteinogenic beta-amino acid of significant interest in medicinal and organic chemistry research . It serves as a key chiral building block for the synthesis of various biologically active compounds, most notably as a precursor in the synthesis of Pregabalin, a pharmaceutical agent used for the treatment of neuropathic pain and epilepsy . Its value extends to the design and synthesis of novel peptidomimetics; peptides incorporating this beta-amino acid are known to fold into stable secondary structures, such as helices and sheets, and exhibit enhanced resistance to degradation by proteases compared to their alpha-amino acid counterparts, offering improved pharmacokinetic properties for therapeutic development . The stereochemistry at the C3 position is crucial for ligand-target interactions, and the compound is available in different enantiomeric forms to meet specific research needs . Researchers utilize this compound in the exploration of stable peptide structures and as a critical intermediate in asymmetric synthesis . This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B1271929 3-Amino-5-methylhexanoic acid CAS No. 3653-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYMSIKVLAPCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369992
Record name 3-Amino-5-methylhexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3653-34-7
Record name 3-Amino-5-methylhexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-beta -Homoleucine
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Advanced Synthetic Methodologies and Enantioselective Synthesis

Asymmetric Synthesis Strategies

Enantioselective Hydrogenation with Chiral Catalysts

A highly efficient method for synthesizing the (S)-enantiomer of 3-Amino-5-methylhexanoic acid involves the asymmetric hydrogenation of a prochiral precursor using a chiral rhodium catalyst. acs.orgacs.orgnih.gov This approach offers a direct and atom-economical route to the desired stereoisomer.

The synthesis of the necessary prochiral precursor, 3-cyano-5-methylhex-3-enoic acid, begins with a Baylis-Hillman reaction between isobutyraldehyde (B47883) and acrylonitrile (B1666552) to produce the hydroxy nitrile 4. acs.org This intermediate is then converted to the corresponding ethyl carbonate 5, which undergoes a palladium-catalyzed carbonylation to yield 3-cyano-5-methylhex-3-enoic acid ethyl ester (2a) as a mixture of (Z/E) isomers. acs.org For the asymmetric hydrogenation, the ester is typically hydrolyzed to the corresponding carboxylate salt, such as the potassium salt (2c), which demonstrates enhanced reactivity and selectivity in the catalytic hydrogenation step. acs.orgacs.org

The key to the enantioselectivity of this hydrogenation lies in the use of a chiral rhodium catalyst. Specifically, a rhodium complex with a chiral bisphosphine ligand, such as Me-DuPHOS, has proven to be highly effective. acs.orgacs.orgnih.gov The hydrogenation of the tert-butylammonium (B1230491) salt of 3-cyano-5-methylhex-3-enoic acid using [(R,R)-(Me-DuPHOS)Rh(COD)]BF₄ as the catalyst proceeds with high conversion and enantiomeric excess (ee). acs.org Similarly, the potassium salt (2c) can be hydrogenated with a low catalyst loading (S/C 2000/1) to afford the desired (S)-3-cyano-5-methylhexanoate with excellent enantioselectivity. acs.org The subsequent reduction of the nitrile group, often achieved with a heterogeneous catalyst like sponge nickel, yields (S)-3-Amino-5-methylhexanoic acid. acs.orgacs.org

Performance of Chiral Rhodium Catalysts in Asymmetric Hydrogenation of 3-Cyano-5-methylhex-3-enoic Acid Derivatives
SubstrateCatalystHydrogen Pressure (psi)Temperature (°C)Conversion (%)Enantiomeric Excess (ee, %)Reference
3-cyano-5-methylhex-3-enoic acid tert-butylammonium salt[(R,R)-(Me-DuPHOS)Rh(COD)]BF₄455510097.7 acs.org
Potassium 3-cyano-5-methylhex-3-enoate (2c)[(R,R)-(Me-DuPHOS)Rh(COD)]BF₄ (S/C 2000/1)Not specifiedNot specifiedNot specified96.6 acs.org
Prochiral Precursor Preparation

Chiral Auxiliary-Based Approaches

Another powerful strategy for the enantioselective synthesis of this compound involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a particular reaction, and are subsequently removed.

The Evans asymmetric alkylation is a well-established method for creating stereogenic centers. tsijournals.comissuu.com In the context of this compound synthesis, this approach utilizes a chiral oxazolidinone auxiliary. tsijournals.comissuu.comresearchgate.net The synthesis commences with the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride. researchgate.netzbjimg.com The resulting imide is then deprotonated to form a chiral enolate, which subsequently undergoes a diastereoselective alkylation with an electrophile like benzyl (B1604629) bromoacetate (B1195939) or tert-butyl bromoacetate. researchgate.net The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, thereby establishing the desired stereochemistry. wikipedia.org After the alkylation step, the chiral auxiliary is cleaved, often hydrolytically, to reveal the chiral carboxylic acid, which can then be converted to the final product. tsijournals.comissuu.com

More recent developments have explored the use of chiral auxiliaries in radical cyclization reactions to construct the chiral center of this compound. issuu.com This method offers an alternative to the more common ionic approaches. While specific details on the application of this method to this compound are emerging, the general principle involves attaching a chiral auxiliary to a precursor molecule that is designed to undergo a stereoselective radical cyclization. acs.orgacs.org The chiral auxiliary influences the conformation of the radical intermediate, leading to the preferential formation of one diastereomer of the cyclized product. Subsequent removal of the auxiliary and further functional group manipulations would then lead to the target enantiomer of this compound.

Evans Enolate Asymmetric Alkylation

Amidomalonate Synthesis for Stereocontrolled Preparation

The amidomalonate synthesis is a versatile and widely used method for the preparation of α-amino acids, which can be adapted for β-amino acids like this compound. fiveable.melibretexts.org This pathway involves the alkylation of an amidomalonate ester, followed by hydrolysis and decarboxylation to yield the target amino acid. wikipedia.orgvaia.com

The initial step in this synthesis involves the alkylation of diethyl acetamidomalonate. libretexts.orgsmolecule.com Diethyl acetamidomalonate possesses an acidic α-hydrogen, which can be abstracted by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. libretexts.orgwikipedia.org This enolate then acts as a nucleophile, attacking an appropriate alkyl halide in an SN2 reaction. libretexts.orgvaia.com For the synthesis of this compound, the required side chain is introduced by using an isobutyl halide, such as isobutyl bromide or isobutyl chloride. vaia.comdss.go.th

The reaction is typically carried out in an inert solvent. The choice of base and reaction conditions is crucial to ensure efficient alkylation and minimize side reactions.

Table 1: Key Reactants in the Alkylation of Diethyl Acetamidomalonate

Reactant Role Common Examples
Diethyl acetamidomalonateNucleophile precursorNot applicable
BaseProton abstractionSodium ethoxide (NaOEt)
Alkylating AgentElectrophileIsobutyl bromide, Isobutyl chloride
SolventReaction mediumEthanol, Dioxane

Following the alkylation step, the resulting substituted diethyl acetamidomalonate undergoes hydrolysis and decarboxylation. vaia.comvaia.com This is typically achieved by heating the compound in the presence of a strong acid, such as hydrochloric acid. libretexts.orgucl.ac.uk The acidic conditions facilitate the hydrolysis of both the ester groups to carboxylic acids and the acetamido group to a primary amine. libretexts.orgvaia.com

Standard amidomalonate synthesis produces a racemic mixture of the amino acid, meaning it contains equal amounts of both enantiomers (R and S forms). libretexts.org To obtain a specific enantiomer, which is often required for pharmaceutical applications, stereoselective modifications or resolution techniques are necessary. libretexts.orgsmolecule.com

One approach is the use of enzymatic resolution. For instance, an acylase enzyme can be used to selectively hydrolyze the N-acyl group of one enantiomer of the racemic N-acetylated amino acid, allowing for the separation of the desired L-amino acid from the unreacted D-enantiomer. ucl.ac.uklibretexts.org Another method involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as (R)-1-phenylethylamine. google.com These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. google.com Subsequent removal of the resolving agent yields the enantiomerically pure amino acid.

Hydrolysis and Decarboxylation

Reductive Amination with Chiral Reducing Agents

Reductive amination offers a more direct route to amino acids by converting a keto acid precursor into the target amine. libretexts.org This method can be rendered enantioselective through the use of chiral reducing agents or catalysts. smolecule.com

The key precursor for the reductive amination synthesis of this compound is 5-methyl-3-oxohexanoic acid or its corresponding ester. prepchem.comchemimpex.com The synthesis of ethyl 5-methyl-3-oxohexanoate can be achieved through various organic reactions. prepchem.com One method involves the reaction of acetoacetic acid ethyl ester with pyrrolidine (B122466) in toluene (B28343) to form an enamine. This intermediate is then reacted with sodium amide in liquid ammonia, followed by the addition of isopropyl iodide. prepchem.com Subsequent hydrolysis with concentrated hydrochloric acid yields the desired ethyl 5-methyl-3-oxohexanoate. prepchem.com

Table 2: Synthesis of Ethyl 5-methyl-3-oxohexanoate

Step Reagents Key Transformation
Enamine FormationAcetoacetic acid ethyl ester, Pyrrolidine, TolueneFormation of an enamine from the ketoester
AlkylationSodium amide, Liquid ammonia, Isopropyl iodideC-alkylation of the enamine with an isopropyl group
HydrolysisConcentrated hydrochloric acid, Methylene (B1212753) chlorideHydrolysis of the reaction mixture to yield the final product

The stereoselective reduction of the keto acid precursor is the critical step for controlling the chirality of the final amino acid. This can be achieved through several strategies. One common method involves the formation of an imine by reacting the keto acid with an amine source, such as ammonium (B1175870) acetate, followed by reduction with a reducing agent. To achieve stereoselectivity, chiral reducing agents or catalysts are employed.

For example, biocatalytic reductions using enzymes like alcohol dehydrogenases can be highly effective. researchgate.netnih.gov These enzymes can reduce the ketone group with high regio- and enantioselectivity. researchgate.net Another approach is the use of chiral metal catalysts, such as rhodium complexes with chiral phosphine (B1218219) ligands, for asymmetric hydrogenation of an appropriate unsaturated precursor. libretexts.orggoogle.com The choice of catalyst and reaction conditions is paramount in determining the enantiomeric excess (ee) of the final product. google.com The use of enzymes like amino acid dehydrogenases can also facilitate the reductive amination of α-keto acids with high enantioselectivity. whiterose.ac.uk

Preparation of Keto Acid Precursors

Resolution of Racemic Mixtures for Enantiopure AMHA

The classical approach to obtaining a single enantiomer from a racemic mixture is through resolution. This method involves separating the two enantiomers of (±)-3-Amino-5-methylhexanoic acid, a process that is critical as often only one enantiomer possesses the desired biological activity. acs.orgacs.org

Diastereomeric Salt Formation with Chiral Resolving Agents

A primary strategy for resolving racemic AMHA is the formation of diastereomeric salts using a chiral resolving agent. This technique leverages the principle that while enantiomers have identical physical properties, diastereomers have different properties, including solubility. By reacting the racemic AMHA with a single enantiomer of a different chiral compound (the resolving agent), two diastereomeric salts are formed.

Commonly used resolving agents for AMHA include:

Mandelic Acid : (S)-Mandelic acid is frequently employed to resolve racemic 3-(aminomethyl)-5-methylhexanoic acid. google.comgoogle.com The reaction results in the formation of two diastereomeric salts: (S)-AMHA-(S)-mandelate and (R)-AMHA-(S)-mandelate. Conversely, (R)-mandelic acid can be used to preferentially crystallize the (R)-enantiomer.

Substituted L-Glutamic Acids : A patented process describes the use of resolving agents such as benzoyl-L-glutamic acid, p-methylbenzoyl-L-glutamic acid, benzenesulfonyl-L-glutamic acid, or p-methylbenzenesulfonyl-L-glutamic acid. wipo.int

Cinchonidine : This cinchona alkaloid has been used in diastereomeric salt formation to resolve key intermediates in the synthesis of AMHA. researchgate.netgoogleapis.com

(R)-1-Phenylethylamine : This chiral amine is used to resolve precursors like racemic 3-carbamoylmethyl-5-methylhexanoic acid, a direct precursor to AMHA. arkat-usa.org

The table below summarizes the efficiency of resolution with different chiral acids.

Table 1: Resolution Efficiency with Chiral Acids

Resolving Agent Solvent System Enantiomeric Excess (ee) Yield Source
(S)-Mandelic Acid H₂O/Isopropanol (B130326) (1:1) 98.0% 75%

Selective Crystallization

Following the formation of diastereomeric salts, the next step is their separation via selective crystallization. google.com Due to their different solubilities in a given solvent system, one diastereomer will crystallize out of the solution while the other remains dissolved.

For instance, when using (S)-mandelic acid in a solvent like a water and isopropyl alcohol mixture, the (S,S) salt precipitates from the solution upon cooling, while the more soluble (R,S) diastereomeric salt stays in the mother liquor. google.com The solid precipitate can then be collected through filtration. The diastereomeric purity of the crystallized salt can be further improved through subsequent recrystallizations, where additional (S)-mandelic acid may be added to enhance the enrichment. google.com The process involves heating the mixture to dissolve the solids, followed by controlled cooling to induce crystallization. google.com

Liberation of Pure Enantiomer

Once a diastereomerically pure salt has been isolated, the final step is to liberate the desired pure enantiomer of AMHA from the resolving agent. This is typically achieved by breaking the ionic bond of the salt. This can be done through methods such as:

Solvent Trituration : The diastereomeric salt is treated with a polar aprotic solvent, such as dimethylsulfoxide, or mixtures including tetrahydrofuran (B95107) and water. google.com This process disrupts the salt structure, allowing the enantiomerically enriched AMHA to be isolated.

pH Adjustment/Base Treatment : The salt can be dissolved or slurried in a suitable solvent, and the addition of a base can neutralize the acidic resolving agent, liberating the free amino acid. google.com

These methods effectively separate the desired AMHA enantiomer from the chiral resolving agent, which can often be recovered and reused, making the process more economical.

Enzyme-Based Synthesis (Biocatalysis)

Biocatalysis has emerged as a powerful and environmentally friendly alternative for producing enantiopure compounds. Enzymes offer high selectivity and operate under mild conditions, reducing the need for harsh chemicals and protecting groups often required in traditional chemical synthesis. researchgate.net

Pyridoxal (B1214274) 5′-Phosphate (PLP)-Dependent Aminotransferases (Transaminases)

A key class of enzymes used in the synthesis of chiral amines and amino acids are the aminotransferases (or transaminases). mdpi.com These enzymes depend on the cofactor Pyridoxal 5′-Phosphate (PLP), which is crucial for the catalytic activity. nih.gov The general mechanism involves the transfer of an amino group from an amino donor to a keto acid acceptor in a "ping-pong bi-bi" reaction. mdpi.com In the first half-reaction, PLP accepts the amino group from the donor to become pyridoxamine-5'-phosphate (PMP), which then transfers the amino group to the keto substrate in the second half-reaction to form the new amino acid. nih.gov

A well-characterized PLP-dependent enzyme with activity towards β-amino acids is the transaminase from Mesorhizobium sp. strain LUK (MesAT). nih.govebi.ac.uknih.gov This enzyme has been identified as a promising biocatalyst for the synthesis of enantiomerically pure β-amino acids. nih.govasm.org

Substrate Specificity and Enantioselectivity of β-Transaminases

The utility of a transaminase in synthesis is defined by its substrate specificity (the range of molecules it can act upon) and its enantioselectivity (its preference for producing one enantiomer over the other).

The β-transaminase from Mesorhizobium sp. strain LUK (MesAT) has been studied in detail:

Substrate Scope : The enzyme exhibits high activity toward β-aminocarboxylic acids. nih.govasm.org Notably, it can convert aliphatic β-amino acids like (R)-3-amino-5-methylhexanoic acid and aromatic ones. nih.gov Research has shown that this compound and 3-aminobutyric acid display approximately twofold higher reactivity than 3-amino-3-phenylpropionic acid with this enzyme. nih.govasm.org It also demonstrates an unusually broad specificity for amino acceptors, showing comparable reactivity towards pyruvate, α-ketoglutarate, and oxaloacetate. nih.govasm.orgacs.org

Enantioselectivity : MesAT is highly enantioselective. For this compound, the enzyme shows a distinct preference for the (R)-enantiomer. nih.gov This selectivity is dictated by the specific architecture of the enzyme's active site. The binding pocket forces the β-amino acid to adopt an orientation where its carboxylate group binds to a specific arginine residue (Arg-54), while its side chain fits into a different pocket. nih.gov This precise positioning ensures that the amino group is added to only one face of the corresponding β-keto acid, resulting in the formation of a single enantiomer. nih.gov

Table 2: Relative Activity of β-Transaminase (from Mesorhizobium sp. LUK) with Various Amino Donors

Amino Donor Relative Activity (%) Source
This compound ~200 nih.gov
3-Aminobutyric acid ~200 nih.gov
3-Amino-3-phenylpropionic acid 100 nih.gov

Relative activity is benchmarked against 3-amino-3-phenylpropionic acid. Pyruvate was used as the amino acceptor.

Kinetic Resolution of Racemic β-Amino Acids

Kinetic resolution is a widely employed enzymatic method for separating racemic mixtures of β-amino acids and their precursors. u-szeged.hubeilstein-journals.orgresearchgate.net This technique relies on the ability of enzymes, particularly lipases, to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. nih.govnih.gov Lipases such as Candida antarctica lipase (B570770) B (CALB), lipase PS, and Thermomyces lanuginosus lipase (TLL) have demonstrated high efficiency and enantioselectivity in these resolutions. u-szeged.hunih.gov

The process often involves the enantioselective hydrolysis of racemic esters. nih.govmdpi.com For the synthesis of a precursor to (S)-3-Amino-5-methylhexanoic acid, the kinetic resolution of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) is a key step. nih.govnih.gov Recombinant TLL has shown excellent (S)-enantioselectivity (E > 200) for the hydrolysis of CNDE. nih.gov Similarly, a mutant of Talaromyces thermophilus lipase, immobilized on epoxy resin, has been used for the efficient kinetic resolution of CNDE, achieving 49.7% conversion and >95% enantiomeric excess (ee) at a high substrate concentration of 3 M. nih.gov

Table 1: Performance of Lipases in Kinetic Resolution of β-Amino Acid Precursors
EnzymeSubstrateReaction TypeKey FindingsReference
Talaromyces thermophilus lipase (TTL) mutant2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)HydrolysisAchieved 49.7% conversion and >95% eep at 3 M substrate loading. nih.gov
Candida antarctica lipase B (CALB)Racemic β-amino estersHydrolysisEfficient resolution under various conditions, including mechanochemistry. beilstein-journals.org
Lipase PS from Burkholderia cepaciaAlicyclic β-amino nitrilesN-acylationHigh enantioselectivity (E > 200) with 2,2,2-trifluoroethyl butanoate as acyl donor. u-szeged.hu
Thermomyces lanuginosus lipase (TLL)CNDEHydrolysisExcellent (S)-enantioselectivity (E > 200). nih.gov
Asymmetric Transamination of Keto Acids

Asymmetric transamination, catalyzed by pyridoxal 5'-phosphate (PLP)-dependent transaminases (TAs), presents a direct route to chiral amino acids from prochiral keto acids. researchgate.netrsc.org This method avoids the 50% theoretical yield limit of kinetic resolutions. plos.org A novel β-transaminase from Mesorhizobium sp. strain LUK (MesAT) has been identified and characterized, showing notable activity towards β-amino acids, including this compound. nih.govasm.orgasm.org This enzyme generally exhibits higher activity with D-β-aminocarboxylic acids. asm.orgasm.org The enantioselectivity of these enzymes is typically high, producing products with excellent enantiomeric excess. rsc.org

Coupled Enzyme Reactions with Lipases for β-Keto Acid Generation

A significant challenge in the transamination of β-keto acids is their inherent instability, as they are prone to decarboxylation. plos.orgfrontiersin.org To circumvent this, a coupled-enzyme cascade system is often implemented. researchgate.netmdpi.com In this one-pot reaction, a lipase is used to catalyze the in situ hydrolysis of a stable β-keto ester to generate the transient β-keto acid. plos.orgfrontiersin.org This β-keto acid is then immediately converted into the desired β-amino acid by a transaminase present in the same reaction vessel. mdpi.comresearchgate.net

This strategy has been successfully applied to the synthesis of various β-amino acids. nih.govmdpi.com For instance, Candida rugosa lipase has been paired with the β-transaminase from Mesorhizobium sp. LUK to synthesize (3S)-amino-3-phenylpropionic acid from its corresponding ethyl ester, using 3-aminobutyric acid as the amino donor. nih.gov The lipase-mediated hydrolysis of the ester precedes the transaminase-catalyzed amination, preventing the accumulation of the unstable keto acid intermediate. nih.govfrontiersin.org

Active Site Architecture and Binding Modes in Biocatalysis

The catalytic efficiency and stereoselectivity of biocatalysts like transaminases are dictated by the specific architecture of their active sites and the precise interactions with substrates and cofactors. nih.govnih.govresearchgate.netebi.ac.uk

PLP-Cofactor Interactions

Transaminases are classic examples of PLP-dependent enzymes, where the PLP cofactor is essential for catalysis. frontiersin.orgnih.gov In the enzyme's resting state, PLP is covalently attached to the ε-amino group of a conserved lysine (B10760008) residue in the active site, forming a Schiff base known as the internal aldimine. nih.govnih.gov The catalytic cycle begins when an incoming amino substrate displaces the lysine to form a new Schiff base with PLP, the external aldimine. nih.govfrontiersin.org

The PLP cofactor is held securely in the active site through a network of interactions. The phosphate (B84403) group is anchored by hydrogen bonds to backbone amide protons, while the pyridine (B92270) ring is often involved in π-π stacking interactions with aromatic residues like tyrosine or valine. nih.govfrontiersin.org Furthermore, a conserved aspartate or glutamate (B1630785) residue typically forms an ionic interaction with the protonated nitrogen of the pyridine ring, which is crucial for maintaining the cofactor's proper electronic state for catalysis. nih.govfrontiersin.org

Substrate Binding Pockets

The active site of transaminases is typically characterized by the presence of two distinct binding pockets of different sizes, often referred to as the small and large pockets (or O-pocket and P-pocket). nih.govmdpi.comresearchgate.net This dual-pocket structure is a key determinant of substrate specificity and stereoselectivity. rsc.org

In the β-transaminase from Mesorhizobium sp. (MesAT), crystallographic studies have revealed a unique binding mode for β-amino acids. nih.govnih.gov When (R)-3-amino-5-methylhexanoic acid binds, its carboxylate group forms a salt bridge with the side chain of Arg-54 located in the P-pocket. nih.gov The isobutyl side chain of the substrate occupies the other pocket, known as the O-pocket, which is lined by hydrophobic residues. nih.gov This binding orientation is notably reversed compared to how α-amino acids bind in the same enzyme, highlighting a specific evolutionary adaptation of the MesAT active site to accommodate both α- and β-amino acids. nih.govnih.gov

Molecular Basis of Enantioselectivity

The high enantioselectivity of transaminases is a direct consequence of the steric and electronic constraints imposed by the active site's architecture. rsc.orgnih.govresearchgate.net The enzyme forces the substrate to adopt a specific orientation to fit its functional groups into the complementary large and small binding pockets. researchgate.net This precise positioning ensures that the transfer of the amino group to the prochiral ketone, or the removal of the amino group from the amino acid, occurs on only one face of the molecule. nih.gov

For MesAT, the preference for the (R)-enantiomer of this compound can be explained by this structural model. nih.gov The enzyme's active site architecture favors a binding mode where the carboxylate group interacts with Arg-54 in the P-pocket and the isobutyl side chain fits into the O-pocket. nih.gov This specific orientation is required for the subsequent catalytic steps, leading to the selective conversion of this enantiomer. nih.gov Any other binding mode, including that of the (S)-enantiomer, would result in a sterically and electronically unfavorable arrangement, thus preventing catalysis. nih.govnih.gov

Table 2: Key Residues and Interactions in the MesAT Active Site
Residue/MoietyInteraction PartnerInteraction TypeFunctionReference
Lys-280PLP cofactorCovalent Schiff base (internal aldimine)Anchors PLP in the resting state. nih.gov
Arg-54Carboxylate group of β-amino acidSalt bridgeBinds the substrate's carboxylate group in the P-pocket. nih.gov
Tyr-89, Tyr-172Side chain of substrateHydrophobic/Edge-to-face interactionsForm the O-pocket for the substrate's side chain. nih.gov
Asp-253Pyridine ring nitrogen of PLPHydrogen bond/Ionic interactionMaintains the protonation state of PLP for catalysis. nih.gov
Gly-145, Thr-146, Thr-314Phosphate group of PLPHydrogen bondsAnchors the PLP phosphate group. nih.gov

Enzyme Engineering for Enhanced Activity and Specificity

The biocatalytic synthesis of chiral amines, including this compound and its precursors, has been significantly advanced through enzyme engineering. nih.gov Wild-type enzymes often exhibit limitations such as low catalytic efficiency towards non-native or sterically bulky substrates, which has prompted extensive research into modifying their properties. mdpi.com Strategies like directed evolution, rational design, and computational-supported engineering have been employed to improve enzyme stability, expand substrate scope, and enhance stereoselectivity. frontiersin.org

Transaminases (ATAs), particularly ω-transaminases, are a key class of enzymes targeted for engineering. mdpi.com These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone, producing a chiral amine with high enantiopurity. frontiersin.orgnih.gov A landmark achievement in this field is the industrial-scale production of a key pharmaceutical intermediate using an engineered ω-transaminase from Arthrobacter sp. (ATA-117). mdpi.comfrontiersin.org This engineered enzyme demonstrated a significant increase in total yield and productivity while reducing waste emissions compared to the traditional chemical route. mdpi.com

Nitrilases are another class of enzymes that have been successfully engineered for the synthesis of precursors to (S)-3-Amino-5-methylhexanoic acid. For instance, a chimeric nitrilase, BaNITM0, was developed for the biosynthesis of (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) from isobutylsuccinonitrile (IBSN). nih.govresearchgate.net However, this initial enzyme produced an unwanted amide byproduct. nih.gov Through further protein engineering, the variant V82L/M127I/C237S (named BaNITM2) was created. nih.govresearchgate.net This new variant showed a 5.4-fold increase in enzyme activity, significantly higher enantioselectivity, and a drastic reduction in amide formation from 15.8% to just 1.9%. nih.govresearchgate.net Structural analysis indicated that the mutations restricted the movement of a key catalytic residue (E66), thereby decreasing amide formation, while the V82L mutation reshaped the substrate-binding pocket to improve stereoselectivity. nih.gov

The following table summarizes key examples of enzyme engineering for the synthesis of this compound or its direct precursors.

Table 1: Engineered Enzymes in the Synthesis of this compound Precursors

Enzyme Class Original Enzyme Source Engineering Strategy Target Substrate/Reaction Key Improvements
ω-Transaminase Arthrobacter sp. (ATA-117) Directed Evolution / Rational Design Asymmetric amination of a prochiral ketone Expanded substrate scope for bulky ketones, enhanced catalytic performance for industrial-scale synthesis. mdpi.comfrontiersin.org
Nitrilase Chimeric (BaNITM0) Site-Directed Mutagenesis (V82L/M127I/C237S) Hydrolysis of isobutylsuccinonitrile (IBSN) to (S)-3-cyano-5-methylhexanoic acid 5.4-fold increased activity, enhanced enantioselectivity (E = 515), reduced amide byproduct formation to 1.9%. nih.govresearchgate.net

Chemical Reactions and Derivatization

As a β-amino acid, this compound possesses two primary functional groups—an amino group and a carboxylic acid group—which dictate its chemical reactivity. smolecule.com It participates in reactions characteristic of both amines and carboxylic acids.

Oxidation Reactions of the Amino Group

The primary amino group of this compound can undergo oxidation. smolecule.com Depending on the reagents and conditions used, this can lead to the formation of various products. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the amino group. smolecule.com This type of reaction can potentially convert the amino group into a nitro group or other oxidized nitrogen species. smolecule.com In a related reaction involving a precursor, an alcohol was oxidized to a carboxylic acid using TEMPO in the presence of sodium chlorite, showcasing oxidation at a different site during a multi-step synthesis. google.com

Reduction of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be reduced to a primary alcohol. smolecule.com This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing the carboxyl group to a hydroxymethyl group (-CH₂OH) under anhydrous conditions. smolecule.com A direct reduction of a related carboxylic acid, 4-methylpentanoic acid, with lithium aluminum hydride was also noted, although it resulted in a moderate yield. beilstein-journals.org

Nucleophilic Substitution Reactions

The amino group in this compound contains a lone pair of electrons on the nitrogen atom, making it nucleophilic. As a result, it can participate in nucleophilic substitution reactions with various electrophiles. smolecule.com Common examples include reactions with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives, respectively. The ethoxy group in an ester derivative of a related compound has also been noted to undergo nucleophilic substitution reactions. helyspecialitychemicals.com

Formation of Amides and Other Derivatives

One of the most fundamental reactions of this compound is the formation of amides, a key reaction in peptide synthesis. smolecule.comchemicalbook.com The amino group can react with a carboxylic acid (or its activated derivative) to form an amide bond, or the carboxylic acid group can react with an amine to achieve the same. smolecule.comevitachem.com For example, a process has been described where 3-isobutyl glutaric anhydride (B1165640) is reacted with a chiral amine, such as (S)-1-phenylethylamine, to form a diamide (B1670390) derivative, which serves as an intermediate in an asymmetric synthesis pathway. googleapis.com The formation of various other derivatives, such as esters via reaction with alcohols, is also a characteristic reaction of this amino acid. smolecule.comevitachem.com

The following table summarizes the primary chemical reactions of this compound.

Table 2: Summary of Chemical Reactions

Reaction Type Functional Group Involved Typical Reagents Product(s)
Oxidation Amino Group Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) smolecule.com Nitro compounds, other oxidized nitrogen species. smolecule.com
Reduction Carboxylic Acid Group Lithium aluminum hydride (LiAlH₄) smolecule.com Primary alcohols. smolecule.com
Nucleophilic Substitution Amino Group Alkyl halides, Acyl chlorides N-substituted derivatives.
Amide Formation Amino or Carboxylic Acid Group Carboxylic acids, Amines, Acyl chlorides smolecule.comevitachem.com Amides, Peptides. smolecule.comchemicalbook.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
(S)-3-Amino-5-methylhexanoic acid
(S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin)
(S)-3-cyano-5-methylhexanoic acid ((S)-CMHA)
Isobutylsuccinonitrile (IBSN)
(S)-3-cyano-5-methylhexanoic amide
Pyridoxal 5'-phosphate (PLP)
(3S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid
2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester
Potassium permanganate
Chromium trioxide
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
Sodium chlorite
Lithium aluminum hydride
Lithium borohydride
4-methylpentanoic acid
Alkyl halides
Acyl chlorides
3-Isobutyl glutaric anhydride

Pharmacological and Biological Research

Mechanisms of Action at the Molecular Level

The primary mechanism of action for 3-amino-5-methylhexanoic acid, particularly its pharmacologically active (S)-enantiomer known as Pregabalin, does not stem from a direct interaction with the gamma-aminobutyric acid (GABA) system, despite its structural similarity to GABA. drugbank.comwikipedia.orgfrontiersin.org Initial research and development were aimed at mimicking the inhibitory effects of the neurotransmitter GABA. frontiersin.org However, subsequent studies revealed a distinct molecular target. The compound does not bind directly to GABA-A or GABA-B receptors, nor does it significantly affect GABA synthesis, transport, or degradation under acute conditions. drugbank.comresearchgate.netnih.gov

The central mechanism involves high-affinity binding to a specific protein: the alpha2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. frontiersin.orgnih.govnih.gov This binding is highly selective for the α2δ-1 and α2δ-2 subunits. wikipedia.orgfrontiersin.org This interaction is considered the key to the compound's pharmacological effects, including its anticonvulsant and analgesic properties. nih.gov

By binding to the α2δ subunit of presynaptic voltage-gated calcium channels, this compound and its derivatives modulate neuronal signaling pathways. drugbank.compharmacompass.com The α2δ subunit is involved in the trafficking and function of calcium channels, which are critical for the influx of calcium into the presynaptic terminal—a necessary step for the release of neurotransmitters. drugbank.com The binding of the compound to this subunit subtly reduces the synaptic release of several excitatory neurotransmitters. nih.gov This action appears to be most significant in states of neuronal hyperexcitability, suggesting that it has a more pronounced effect on "sensitized" or "abnormal" neurotransmitter release rather than on basal physiological transmission. semanticscholar.org

The binding to the α2δ subunit results in a downstream modulation of neurotransmitter release. drugbank.com This is not a direct blockade of the calcium channel itself but rather an allosteric modulation that reduces calcium influx during a nerve impulse. frontiersin.orgnih.gov This reduction in calcium-dependent neurotransmitter release specifically affects several excitatory signaling molecules. drugbank.comwikipedia.org

Research findings indicate a decreased release of the following neurotransmitters:

Glutamate (B1630785) drugbank.comwikipedia.org

Norepinephrine drugbank.comwikipedia.org

Substance P drugbank.comwikipedia.org

Calcitonin gene-related peptide drugbank.comwikipedia.org

Conversely, while it was designed as a GABA analogue, there is no evidence that it directly increases GABAergic activity or acutely alters brain GABA concentrations. wikipedia.orgfrontiersin.orgresearchgate.net Studies in rat models have shown that while it can modestly decrease cellular glutamate concentrations, no corresponding acute effect on GABA levels was observed. researchgate.net

Table 1: Modulation of Neurotransmitter Activity
NeurotransmitterEffect of this compound Derivative (Pregabalin)Primary Mechanism
GlutamateReduced Release drugbank.comwikipedia.orgModulation of α2δ subunit of voltage-gated calcium channels, leading to decreased calcium influx. drugbank.comnih.gov
NorepinephrineReduced Release drugbank.comwikipedia.org
Substance PReduced Release drugbank.comwikipedia.org
Calcitonin gene-related peptideReduced Release drugbank.com
Gamma-aminobutyric acid (GABA)No direct binding or acute effect on concentration. wikipedia.orgfrontiersin.orgresearchgate.netDoes not directly interact with GABA receptors or transporters. drugbank.comnih.gov

The collective effect of reduced excitatory neurotransmitter release is a dampening of synaptic transmission, particularly in overactive neuronal circuits. frontiersin.orgnih.gov This leads to a reduction in neuronal excitability and a stabilization of neuronal communication. nih.gov Studies using model synapses, such as the mouse neuromuscular junction, have demonstrated that derivatives like Pregabalin reduce nerve-evoked neurotransmitter release from the presynaptic terminal without affecting the postsynaptic receptors or the muscle's response to direct stimulation. nih.gov This presynaptic-focused action confirms that the compound's influence on neuronal communication is achieved by controlling the release of chemical messengers, thereby preventing the excessive, unsynchronized neuronal activity that characterizes conditions like epilepsy. semanticscholar.orgnih.govgoogle.com

Modulation of Neurotransmitter Activity

Therapeutic Potential and Clinical Relevance of Derivatives

The molecular mechanisms of this compound's derivatives, most notably Pregabalin, have translated into significant therapeutic applications for several neurological and psychiatric disorders. semanticscholar.org The ability to reduce neuronal hyperexcitability forms the basis of its clinical efficacy. frontiersin.org

Pregabalin, the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, is established as an effective anticonvulsant medication. nih.govgoogle.com It is approved as an adjunctive therapy for partial-onset seizures. drugbank.comnih.govclevelandclinicmeded.com The anticonvulsant effect is a direct consequence of its primary mechanism of action. nih.gov By binding to the α2δ subunit of voltage-gated calcium channels, Pregabalin reduces the release of excitatory neurotransmitters like glutamate, which plays a key role in the initiation and spread of seizure activity. nih.govnih.gov This modulation helps to control the excessive neuronal firing that leads to convulsions. google.comgoogle.com

Table 2: Summary of Anticonvulsant Mechanism for Pregabalin
Molecular TargetEffect of BindingResulting ActionTherapeutic Outcome
α2δ subunit of voltage-gated calcium channels frontiersin.orgnih.govAllosteric modulation of channel function nih.govReduced influx of calcium into presynaptic neurons frontiersin.orgDecreased neuronal excitability nih.gov
Presynaptic TerminalReduced release of excitatory neurotransmitters (e.g., glutamate) drugbank.comwikipedia.orgDampened synaptic transmission nih.govsemanticscholar.orgSuppression of seizures google.comgoogle.com

A crucial point of clarification regarding the therapeutic action of Pregabalin is its relationship with GABA. Although structurally a GABA analogue, its anticonvulsant properties are not achieved through the direct modulation of GABA levels or function. drugbank.comwikipedia.org Extensive research has demonstrated that Pregabalin does not bind to GABA receptors, does not get converted into GABA, and does not acutely alter the uptake or degradation of GABA. frontiersin.orgresearchgate.netnih.gov

Some early hypotheses suggested that related compounds might activate L-glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA, thereby increasing its concentration. google.comgoogle.com However, the current scientific consensus is that the primary and clinically relevant mechanism for the anticonvulsant effects of Pregabalin is its action at the α2δ subunit of calcium channels, not a direct enhancement of the GABA system. wikipedia.orgfrontiersin.orgnih.gov One study noted that only prolonged application in cultured neurons led to an increase in the density of GABA transporter protein, which is distinct from the acute mechanism of action. nih.gov Therefore, the modulation of GABA levels is not considered the direct pathway for its therapeutic efficacy in epilepsy. researchgate.netmdpi.com

Anticonvulsant Therapy (e.g., Pregabalin)

Reduction of Neuronal Excitability

This compound, a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), contributes to the reduction of neuronal excitability. nih.gov Its primary mechanism of action involves functioning as a calcium channel blocker. nih.gov Specifically, it binds to the alpha-2-delta (α2δ) subunit of presynaptic voltage-gated calcium channels in the central nervous system. semanticscholar.org This binding action reduces calcium influx, which in turn inhibits the release of excitatory neurotransmitters. semanticscholar.org This modulation of neurotransmitter release helps to decrease abnormal neuronal excitability. researchgate.net The S-enantiomer, also known as pregabalin, is the pharmacologically active form. nih.gov Research indicates that this compound can decrease neuronal excitability in various brain regions, including the entorhinal cortex. semanticscholar.org

Pain Management (e.g., Neuropathic Pain)

The compound is widely recognized for its analgesic properties, particularly in the management of neuropathic pain. nih.govnih.gov As a GABA analogue, it is effective in treating various neuropathic pain states. nih.govgoogle.com Its efficacy stems from its ability to bind to the alpha-2-delta subunit of voltage-gated calcium channels, which is a key mechanism in alleviating symptoms like allodynia and hyperalgesia associated with neuropathic pain. nih.gov The S-enantiomer, pregabalin, is established as a first-line therapeutic agent for conditions such as diabetic neuropathy and post-herpetic neuralgia. nih.gov Preclinical studies have demonstrated its effectiveness in various animal models of neuropathic pain, incisional injury, and inflammatory injury. nih.gov

Metabolic Pathways and Biotransformation

The metabolic fate of this compound is characterized by minimal hepatic metabolism and predominant renal excretion. In humans, the compound is largely excreted unchanged.

Isotopic Labeling and NMR Tracing for Metabolite Identification

Isotopic labeling is a powerful technique for tracing the metabolic pathways of compounds like this compound. doi.org By introducing stable isotopes such as ¹³C and ¹⁵N into the molecule, researchers can track its journey through biological systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. doi.org For instance, uniformly labeling the compound with ¹³C and ¹⁵N allows for the determination of its structural transformations and intermolecular interactions within the body. Selective labeling of specific atoms, such as the carbon in a methyl group, can provide detailed insights into specific metabolic reactions. isotope.com This approach helps in identifying metabolites by observing the mass shifts in mass spectrometry or the changes in NMR spectra. doi.org

In Vitro Studies using Hepatocyte Models

In vitro models using primary hepatocytes are crucial for studying the metabolism and potential toxicity of chemical compounds. news-medical.netmdpi.com These models allow for the investigation of hepatic metabolism in a controlled environment. nih.gov For this compound, studies using hepatocyte cultures have shown that it undergoes minimal hepatic metabolism. Hepatocyte models can also be used to assess the potential for drug-induced liver injury (DILI) by measuring biomarkers of cellular stress and damage. news-medical.net Co-cultures of hepatocytes with other liver cells, such as Kupffer cells, can provide a more comprehensive understanding of the inflammatory responses and their impact on drug metabolism. researchgate.net

Transamination to Alpha-Keto Derivatives

Transamination is a key biochemical reaction involving the transfer of an amino group, typically from an amino acid to a keto acid, catalyzed by enzymes called aminotransferases or transaminases. wikipedia.org For this compound, which is a β-amino acid, this process would involve the transfer of its amino group to an α-keto acid, resulting in the formation of a β-keto acid and a new amino acid. nih.govasm.org Studies on β-transaminases have shown activity towards β-amino acids like this compound. asm.orgresearchgate.net For example, a β-transaminase from Mesorhizobium sp. can convert (R)-3-amino-5-methylhexanoic acid to its corresponding β-keto acid. nih.gov This reaction is dependent on the coenzyme pyridoxal-5'-phosphate (PLP). wikipedia.org The resulting β-keto acid can be unstable and may undergo spontaneous decarboxylation. researchgate.net

Oxidative Decarboxylation Pathways

Oxidative decarboxylation is a metabolic process that involves the removal of a carboxyl group as carbon dioxide, coupled with an oxidation reaction. wikipedia.org This pathway is significant in the catabolism of various molecules, including amino acids and fatty acids. nih.gov While direct evidence for the oxidative decarboxylation of this compound is limited, the general principles of this pathway can be considered. For branched-chain amino acids, a common metabolic route involves transamination to the corresponding α-keto acid, followed by oxidative decarboxylation catalyzed by a dehydrogenase complex. nih.gov A similar process for this compound would theoretically involve its conversion to the corresponding β-keto acid via transamination, which could then potentially undergo oxidative decarboxylation. wikipedia.orgnih.gov

Kinetic Parameters (Km, Vmax) Derivation

The kinetic parameters of an enzyme, the Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding its efficiency and affinity for a specific substrate. For this compound, detailed kinetic studies have focused on its interaction with specific bacterial transaminases.

Research has identified a β-transaminase from Mesorhizobium sp. strain LUK (MesAT) that demonstrates notable activity with (R)-3-amino-5-methylhexanoic acid. nih.gov This enzyme, a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent aminotransferase, is capable of processing both α- and β-amino acids. nih.gov Structural studies, including X-ray crystallography, have successfully resolved the enzyme's structure in a complex with (R)-3-amino-5-methylhexanoic acid, revealing the specific binding orientation within the active site. nih.govrcsb.org In this conformation, the (R)-enantiomer binds covalently to the PLP cofactor through its β-amino group. nih.gov The aliphatic side chain of the amino acid occupies a hydrophobic binding pocket, while its carboxylate group forms a salt bridge with an arginine residue (Arg-54). nih.gov

Despite the detailed structural understanding and the confirmation of its activity, specific Km and Vmax values for the interaction between MesAT and this compound are not extensively reported in the available scientific literature. Studies confirm that the β-transaminase from Mesorhizobium sp. has a higher activity toward D-β-aminocarboxylic acids, a category that includes this compound. researchgate.netscience.govresearchgate.net However, quantitative kinetic data for this specific substrate remain to be fully elucidated.

Enzymatic Activity Profile for this compound
EnzymeSource OrganismSubstrate EnantiomerKinetic ParameterReported ValueReference
β-Transaminase (MesAT)Mesorhizobium sp. strain LUK(R)-3-amino-5-methylhexanoic acidActivityQualitatively described as active; higher activity towards D-β-aminocarboxylic acids. nih.govresearchgate.netscience.gov
β-Transaminase (MesAT)Mesorhizobium sp. strain LUK(R)-3-amino-5-methylhexanoic acidKmNot ReportedN/A
β-Transaminase (MesAT)Mesorhizobium sp. strain LUK(R)-3-amino-5-methylhexanoic acidVmaxNot ReportedN/A

Impact on Broader Metabolic Pathways (e.g., Aminoacyl-tRNA biosynthesis, Beta-alanine (B559535) metabolism)

The metabolic influence of this compound can be inferred from its structural classification and its role as a substrate in enzymatic reactions.

Beta-alanine Metabolism:

This compound is a non-proteinogenic β-amino acid, also known as β-homoleucine. wikipedia.orgnih.gov This structure places it within the context of beta-alanine metabolism. Beta-alanine is the simplest naturally occurring β-amino acid, and its metabolic pathways are well-characterized. nih.govhmdb.canih.gov A key reaction in this pathway is transamination, where a β-amino acid is converted to a malonate-semialdehyde. hmdb.canih.gov

Given that this compound is a substrate for β-transaminases, it can participate in similar metabolic transformations. nih.govscience.gov The enzymatic conversion by a transaminase would likely convert it to 3-keto-5-methylhexanoic acid. This product could potentially enter other metabolic routes, analogous to how beta-alanine metabolism connects with propanoate and fatty acid synthesis. nih.govhmdb.ca Therefore, the presence of this compound could influence the flow of metabolites through these interconnected pathways by serving as an alternative substrate for enzymes involved in β-amino acid degradation.

Aminoacyl-tRNA Biosynthesis:

Aminoacyl-tRNA biosynthesis is the essential process of attaching an amino acid to its corresponding transfer RNA (tRNA) molecule. ebi.ac.uk This reaction is catalyzed by aminoacyl-tRNA synthetases and is a prerequisite for the accurate translation of the genetic code during protein synthesis. ebi.ac.uk The process is highly specific to the 20 proteinogenic α-amino acids.

As a β-amino acid, this compound is not a standard building block of proteins and is not expected to be a direct substrate for aminoacyl-tRNA synthetases. There is no evidence in the reviewed literature to suggest that it is incorporated into polypeptides through this canonical pathway. The primary role of aminoacyl-tRNA synthetases is to ensure translational fidelity, which includes mechanisms to reject or remove non-cognate amino acids.

Any potential impact of this compound on aminoacyl-tRNA biosynthesis would likely be indirect. For instance, if its metabolism were to significantly deplete the cellular pool of co-factors or precursors (such as α-keto acids used as amino acceptors) that are also required for the synthesis of proteinogenic amino acids, it could theoretically affect the availability of substrates for tRNA charging. However, no direct research has substantiated such an interaction. A significant slowdown in the supply of charged tRNAs is known to trigger cellular stress responses, such as the GCN4 response to amino acid starvation, but this has not been specifically linked to the metabolism of this compound. ebi.ac.uk

Advanced Analytical Methodologies for Research Characterization

Determination of Enantiomeric Purity

The separation and quantification of the enantiomers of 3-Amino-5-methylhexanoic acid are paramount in its characterization. Enantiomeric purity is a critical quality attribute, and several sophisticated analytical techniques are utilized for its assessment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the direct separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

The success of a chiral HPLC separation is heavily dependent on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition. bioanalysis-zone.combgb-analytik.com

For the analysis of this compound and its derivatives, several types of chiral columns have been successfully employed. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives coated onto a silica (B1680970) support, are widely used due to their broad applicability. bgb-analytik.com Specific examples include columns like CHIRALPAK AD-H and CHIRALCEL OD-H. google.com Another effective option is the use of zwitterionic chiral selectors, such as those derived from cinchona alkaloids and sulfonic acid (e.g., CHIRALPAK ZWIX), which operate on an ion-exchange mechanism. mdpi.comhplc.eu

The mobile phase composition is a critical parameter that is optimized to achieve the best resolution between the enantiomers. Common mobile phases consist of a mixture of a non-polar organic solvent, like hexane (B92381) or n-heptane, and a more polar alcohol, such as isopropanol (B130326) or ethanol. google.com The ratio of these solvents is adjusted to fine-tune the retention and separation. Additives are often incorporated into the mobile phase to improve peak shape and resolution. These can include acids like trifluoroacetic acid (TFA) or bases like diethylamine (B46881) (DEA). google.com For methods coupled with mass spectrometry (MS), volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid are used. mdpi.com

Below is a table summarizing typical chiral HPLC conditions for the analysis of this compound and related compounds:

ColumnMobile PhaseAdditiveDetectionReference
CHIRALPAK AD-Hn-Heptane:EthanolTrifluoroacetic Acid (TFA)UV (208 nm) google.com
CHIRALCEL OD-HHexane/IsopropanolFormic Acid- google.com
CHIRALPAK ZWIX(+)Methanol/WaterAmmonium formate + Formic AcidUV (212 nm), MS mdpi.com
Chiralpak AD-HHexane/ethanolDiethylamineUV (210 nm)

This table is interactive. Click on the headers to sort the data.

The sensitivity of the HPLC method is defined by its detection limits, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ). For the analysis of the undesired enantiomer as a chiral impurity, highly sensitive methods are required. Using a CHIRALPAK ZWIX(+) column with mass spectrometric detection, an LOD of 1 ng/mL and an LOQ of 5 ng/mL have been achieved for the (R)-enantiomer of a related compound. mdpi.com With UV detection, the LOD and LOQ were found to be 2 µg/mL and 6 µg/mL, respectively. mdpi.com

Proper sample preparation is crucial for accurate and reproducible results. Typically, the sample is dissolved in a suitable solvent, which is often a mixture of the mobile phase components, to ensure compatibility with the HPLC system. mdpi.com For instance, samples have been dissolved in a water/methanol (50/50, v/v) mixture. mdpi.com It is also standard practice to filter the sample solution through a membrane filter (e.g., 0.45 µm) before injection to remove any particulate matter that could interfere with the analysis or damage the column. mdpi.com

Column Selection and Mobile Phase Optimization

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for enantiomeric separation. researchgate.net This method is suitable for volatile compounds or those that can be made volatile through derivatization.

In chiral GC, temperature programming is a critical parameter for optimizing separations. gcms.cz A typical temperature program starts at a low initial oven temperature to allow for the separation of early-eluting compounds, followed by a gradual increase in temperature (a ramp) to elute less volatile components in a reasonable time. chromatographyonline.com The ramp rate, measured in °C/min, significantly affects the resolution. chromatographyonline.com For instance, a program might start at 40°C, hold for 1 minute, and then ramp at 2°C/min to 200°C. gcms.cz Optimizing the initial temperature, ramp rate, and final temperature is key to achieving baseline separation of the enantiomers. chromatographyonline.com

An example of a temperature program used in the analysis of chiral compounds is:

Oven: 90°C to 135°C at 1°C/min, then to 240°C at 5°C/min. gcms.cz

Due to the polar nature of the amino and carboxylic acid functional groups, this compound is not sufficiently volatile for direct GC analysis. nih.govsigmaaldrich.com Therefore, derivatization is a mandatory step to increase its volatility and improve its chromatographic properties. sigmaaldrich.com

Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis. For amino acids, this typically involves a two-step process:

Esterification: The carboxylic acid group is converted to an ester, for example, by reacting with methanolic HCl. sigmaaldrich.com

Acylation: The amino group is blocked, for instance, by reacting with an anhydride (B1165640) like trifluoroacetic anhydride (TFAA) or acetic anhydride. sigmaaldrich.com

Another approach is silylation, where active hydrogens on the amino and carboxyl groups are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com

For the specific purpose of chiral separation of enantiomers that are difficult to resolve directly, a chiral derivatizing agent can be used. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column. For example, (-)-menthyl chloroformate has been used to form diastereomers for the GC/MS analysis of a related compound. Alternatively, after achiral derivatization, the resulting volatile compounds can be separated on a chiral GC column. sigmaaldrich.com

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete reaction and prevent the formation of byproducts that could interfere with the analysis. sigmaaldrich.com

Temperature Programming

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that has found application in the analysis of amino acids and their derivatives. While specific research detailing the use of CE for this compound is not extensively published, the principles of the technique are well-suited for its analysis. CE separates molecules based on their electrophoretic mobility in a narrow capillary filled with an electrolyte. For a compound like this compound, its amphoteric nature, possessing both an amino group and a carboxylic acid group, allows for its separation under various pH conditions.

In a research context, CE could be employed for:

Purity Assessment: Determining the presence of impurities or by-products from synthetic procedures.

Enantiomeric Separation: With the use of chiral selectors in the electrolyte, CE can be a powerful tool to separate the (R) and (S) enantiomers of this compound, which is critical as different enantiomers can exhibit distinct biological activities.

Interaction Studies: Investigating the binding of this compound to proteins or other biomolecules by observing changes in its migration time.

The development of specific CE methods for this compound would involve optimizing parameters such as buffer pH, voltage, and the type and concentration of any additives to achieve the desired separation and sensitivity.

Structural Elucidation and Confirmation in Research

The unambiguous identification and structural confirmation of this compound are paramount in research. This is achieved through a combination of powerful spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific proton signals corresponding to the methyl groups, the methylene (B1212753) groups, and the methine protons can be identified and assigned. For instance, a patent for an asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid reported ¹H-NMR (CDCl₃, 75 MHz) chemical shifts at approximately 0.77, 1.18, 1.38, 1.56, 2.22, 5.03, 6.59-6.62, 7.11-7.22 and 10.88 ppm for a related intermediate. google.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Each carbon atom in the this compound structure, including the carbonyl carbon of the carboxylic acid, will give a distinct signal. A patent document has reported ¹³C-NMR (CDCl₃, 300 MHz) data for a derivative, with chemical shifts at about 21.74, 22.19, 22.66, 24.95, 29.44, 30.89, 36.73, 38.15, 40.55, 43.45, 48.92, 125.41, 126.06, 127.29, 128.57, 143.01, 171.92 and 176.71 ppm. google.com

These NMR techniques are routinely used to confirm the successful synthesis of this compound and its derivatives. google.comaceschem.com

Mass Spectrometry (MS) (e.g., MALDI-TOF MS, LC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and identifying specific compounds. For (S)-3-Amino-5-methylhexanoic acid, LC-MS has been used to obtain mass spectral data. nih.gov In one instance, using LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight), the precursor ion [M-H]⁻ was observed at an m/z of 144.10247. nih.gov In positive ionization mode, the precursor ion [M+H]⁺ has been observed at an m/z of 146.2 and 146.11807. nih.gov

The fragmentation patterns observed in MS/MS experiments provide further structural information, helping to confirm the identity of the compound.

Mass Spectrometry Data for (S)-3-Amino-5-methylhexanoic acid
Parameter Value
MS Type LC-MS
MS Level MS2
Precursor Type [M-H]⁻
Precursor m/z 144.10247
Ionization Mode Negative ESI
Instrument UPLC Q-Tof Premier, Waters
Reference nih.gov
Precursor Type [M+H]⁺
Precursor m/z 146.2
Ionization Mode Positive ESI
Instrument TQD, Waters
Reference nih.gov
Precursor Type [M+H]⁺
Precursor m/z 146.11807
Ionization Mode Positive ESI
Instrument Q-Tof Premier, Waters
Reference nih.gov

X-ray Crystallography for Ligand-Enzyme Complexes

X-ray crystallography is a technique that provides the three-dimensional atomic structure of a crystalline molecule. In the context of this compound, this method is particularly valuable for understanding its interaction with biological targets, such as enzymes.

A notable research example is the structural analysis of a bacterial aminotransferase (MesAT) in complex with (R)-3-amino-5-methylhexanoic acid. nih.gov The crystal structure, determined at a resolution of 1.95 Å, revealed how this aliphatic β-amino acid binds covalently to the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site. nih.gov This structural information is crucial for understanding the enzyme's substrate specificity and enantioselectivity. nih.govrcsb.org The study highlighted that the side chain of (R)-3-amino-5-methylhexanoic acid binds in a pocket on the 3'-oxygen side of the PLP cofactor. nih.govrcsb.org Such detailed structural insights are instrumental for the rational design of more efficient biocatalysts for the synthesis of chiral β-amino acids. nih.gov

X-ray Crystallography Data for MesAT in complex with (R)-3-amino-5-methylhexanoic acid
Parameter Value
Method X-RAY DIFFRACTION
Resolution 1.95 Å
Reference nih.gov

Structure Activity Relationship Sar and Molecular Modeling Studies

SAR of AMHA and its Derivatives

The biological activity of 3-Amino-5-methylhexanoic acid is highly dependent on its stereochemistry and the presence of specific functional groups. The orientation of the amino group and substitutions on the hexanoic acid backbone are critical determinants of binding affinity and efficacy.

For instance, the stereochemistry at the chiral centers profoundly impacts biological function. In derivatives like 3-amino-2-hydroxy-5-methylhexanoic acid, the (2S,3R) isomer is pivotal for the synthesis of amastatin, a known aminopeptidase (B13392206) inhibitor, whereas the (2S,3S) configuration is less active. The absence of a hydroxyl group at the C2 position, as in the case of (3S)-3-amino-5-methylhexanoic acid, leads to reduced polarity and a lower binding affinity for enzymes, which in turn limits its bioactivity. This suggests that the hydroxyl group is a key feature for molecular recognition and interaction.

The addition of other functional groups also modulates activity. The derivative (S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, for example, has an enhanced capacity as a hydrogen-bond acceptor due to the oxoethyl group at the C3 position. In another example, a derivative of statine, which shares the β-hydroxy-α-amino acid motif, is essential for protease inhibitory activity. The hydroxyl group in these analogs provides additional opportunities for hydrogen bonding interactions within the protein's active site, which can stabilize the complex.

A comparative look at various derivatives highlights these structural dependencies:

Compound NameFunctional ModificationsKey SAR Observation
(3S)-3-Amino-5-methylhexanoic acidBase compoundLacks C2 hydroxyl group, resulting in reduced polarity and binding affinity.
(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acidAddition of C2 hydroxyl groupThe (2S,3R) configuration is significantly more active against aminopeptidases than the (2S,3S) isomer.
(S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acidAddition of an oxoethyl group at C3Enhanced hydrogen-bond acceptor capacity.
3-Amino-5,5-diphenylpentanoic acidReplacement of isobutyl with diphenyl groupShows higher binding affinity to the 18kDa protein of M. leprae compared to other derivatives.

Molecular Docking and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding modes of inhibitors to their protein targets.

Docking studies have been performed on derivatives of this compound with various protein targets. For the derivative 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid (AOEMHA), molecular docking simulations were conducted with AKR1C3 inhibitors to explore its binding interactions. rsc.orgresearchgate.net Similarly, docking studies with inhibitors of the 18kDa antigen of Mycobacterium leprae have provided insights into how these compounds bind to the active site. fortunejournals.com

The generation of an inhibitor-protein complex is the first step in understanding the interaction. For the 18kDa protein from M. leprae, the 3D structures of inhibitors, including derivatives of this compound, were built and optimized. Automated molecular docking was then performed using software like FRED (Fast Rigid Exhaustive Docking) to generate the binding conformation of the inhibitor within the protein's active site. fortunejournals.com These models show that the inhibitors are stabilized within the binding pocket primarily through hydrogen bonding.

In another study, X-ray crystallography revealed the structure of a transaminase from Mesorhizobium sp. (MesAT) in complex with (R)-3-amino-5-methylhexanoic acid. rcsb.org This experimental data provides a high-resolution view of the inhibitor-protein complex, showing that a β-amino acid binds in a reverse orientation in the active site compared to an α-amino acid. rcsb.org The side chain of the β-amino acid occupies the binding pocket that would typically accommodate the α-carboxylate group of an α-amino acid. rcsb.org

Hydrogen bonds are fundamental to the stability and specificity of ligand-protein interactions. In the complex between a derivative, 3-amino-5,5-diphenylpentanoic acid, and the 18kDa protein, a critical hydrogen bond is formed. Specifically, the hydrogen atom of the residue GLU-35 in the protein forms a hydrogen bond with the carbonyl oxygen of the inhibitor. The presence of a hydroxyl group on derivatives like 3-amino-2-hydroxy-5-methylhexanoic acid also provides additional opportunities for hydrogen bonding, which can stabilize secondary structures crucial for biological activity.

Docking and structural studies have successfully identified specific amino acid residues that are critical for the binding of AMHA and its derivatives. For the 18kDa protein of M. leprae, docking studies suggest that a number of residues are important for binding ligands.

Target ProteinKey Binding Residues
18kDa antigen (M. leprae)MET-03, ARG-04, ASP-31, ALA-32, TRP-33, ARG-34, GLU-35, ARG-89, GLN-90, LEU-91, VAL-92

Of these, GLU-35 was identified as a particularly important residue in the binding interaction.

Hydrogen Bonding Interactions

Homology Modeling and Molecular Dynamics Simulations

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to generate a theoretical model. This was the case for the 18kDa antigen of M. leprae, where a three-dimensional model was generated based on the known crystal structure of a related eukaryotic small heat shock protein. This model was then refined using molecular dynamics (MD) simulations, which simulate the motion of atoms and molecules over time. The resulting refined model was deemed reliable and used for subsequent docking studies with this compound inhibitors.

MD simulations are also used to assess the stability of the ligand-protein complex and to understand the dynamic nature of the interactions. For instance, MD simulations can predict binding poses and highlight interactions with key catalytic residues like lysine (B10760008) or aspartate. In studies of nitrilase enzymes, docking and molecular dynamics simulations helped to clarify the mechanisms underlying stereoselectivity, pointing to the importance of hydrogen bond formation in the active center. researchgate.net

Computational Approaches for Structure-Function Relationships

A variety of computational methods are employed to build a comprehensive understanding of the structure-function relationships of AMHA and its derivatives. These approaches go beyond simple docking to explore the energetic and electronic properties of the molecules.

For example, computational chemistry can be used to study the electronic and structural properties of a compound, providing information on its stability, solubility, and potential interactions. scirp.org Reactivity parameters such as frontier molecular orbitals, molecular electrostatic surface potential, and atomic charges can be calculated to understand a molecule's reactivity. researchgate.net

In the study of a nitrilase enzyme used to produce a precursor to pregabalin, the MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method was used to calculate the binding free energy of substrates. researchgate.net This advanced calculation method helped to identify key amino acid "hotspots" that could be mutated to enhance the enzyme's stereoselectivity, providing a powerful example of how computational approaches can guide rational protein engineering. researchgate.net These computational tools are invaluable for optimizing the structure of compounds for enhanced bioactivity and for predicting their properties. scirp.org

{"heading": "Emerging Research Applications and Future Directions", "level": 1} {"heading": "6.1. As a Building Block in Complex Molecule Synthesis", "level": 2} {"introduction": "this compound and its derivatives have emerged as valuable chiral building blocks in the synthesis of complex organic molecules. Their unique structural features, including the amino and carboxylic acid groups, as well as the chiral center, make them versatile starting materials for creating a wide range of chemical products with potential therapeutic applications. lookchem.com These compounds are particularly useful in peptide and peptidomimetic synthesis and in the development of therapeutically active compounds. smolecule.com"} {"heading": "6.1.1. Peptide and Peptidomimetic Synthesis", "level": 3} {"text": "The non-proteinogenic nature of this compound and its analogues allows for their incorporation into peptide chains, leading to the creation of peptidomimetics. sigmaaldrich.com These are molecules that mimic the structure and biological activity of natural peptides but often possess improved pharmacological properties, such as enhanced stability and bioavailability. The presence of the β-amino acid structure can introduce conformational constraints into peptide sequences, which can significantly influence how they interact with biological targets. Derivatives of this compound, such as those with hydroxyl groups, are particularly useful in this regard. chemimpex.com For example, Boc-protected (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is a valuable building block for synthesizing modified peptides with improved biological activity or specificity. chemimpex.com The Boc (tert-butyloxycarbonyl) protecting group enhances stability and solubility, making it suitable for various organic synthesis applications. chemimpex.com Similarly, the Fmoc (9-fluorenylmethoxycarbonyl) protected version is widely used in solid-phase peptide synthesis (SPPS), where the Fmoc group safeguards the amino group during the coupling reactions. This controlled approach enables the synthesis of complex peptides with high purity. The incorporation of these unnatural amino acids can alter the tertiary structure of a peptide, a key factor in developing therapeutic peptides. sigmaaldrich.com"} {"heading": "6.1.2. Synthesis of Therapeutically Active Compounds", "level": 3} {"text": "this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. lookchem.com Its unique structure is a key component in the development of new drugs with specific therapeutic properties. lookchem.com A significant application is its role as a precursor in the synthesis of pregabalin, an anticonvulsant drug. smolecule.comresearchgate.netnih.gov The (3R) configuration of a related compound, 3-(aminomethyl)-5-methylhexanoic acid, makes it a valuable chiral compound for developing enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects. lookchem.com The synthesis of such compounds often involves stereoselective methods to obtain the desired enantiomer. For instance, the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) has been achieved through the asymmetric hydrogenation of a precursor using a rhodium Me-DuPHOS catalyst. nih.gov Derivatives of this compound are also being investigated for their potential as inhibitors of certain enzymes. ontosight.ai For example, norstatine (3-amino-2-hydroxy-5-methylhexanoic acid) and its derivatives have been studied as potential inhibitors of serine proteases, enzymes involved in protein and peptide metabolism. ontosight.ai The ability of these compounds to mimic the transition state of peptide hydrolysis makes them interesting candidates for developing drugs that target these enzymes. ontosight.ai Research is ongoing to understand their mechanisms of action and explore their potential therapeutic applications in conditions where serine protease activity is dysregulated, such as in certain cardiovascular or inflammatory disorders. ontosight.ai"} {"heading": "6.2. Role in Antimicrobial and Antifungal Research", "level": 2} {"introduction": "Recent studies have highlighted the potential of this compound and related compounds in the field of antimicrobial and antifungal research. These compounds have been identified as metabolites produced by certain microorganisms and have demonstrated notable activity against various pathogens."} {"heading": "6.2.1. Antifungal Metabolite Production by Microorganisms", "level": 3} {"text": "Several strains of the yeast Metschnikowia pulcherrima have been shown to produce antifungal compounds, including this compound. unavarra.estandfonline.com In a study investigating the exometabolome of two M. pulcherrima strains, this compound was identified as one of the key metabolites responsible for the yeast's antagonistic activity against postharvest pathogens like Botrytis cinerea. unavarra.estandfonline.com This compound, along with others like biphenyl-2,3-diol (B71989) and sinapaldehyde, showed significant antifungal activity, leading to a substantial reduction in infection on fruits like tomatoes and apples. unavarra.estandfonline.com Further research has also identified the accumulation of 2-amino-3-methylhexanoic acid (AMHA), a related compound, in the mycelia of several fungal species, including Magnaporthe oryzae and various Alternaria species. mdpi.com This suggests that amino acid derivatives may play a role in the biology and interactions of various microorganisms. mdpi.com"} {"heading": "6.2.2. Impact on Microbial Cell Membrane Integrity and Mycelial Morphology", "level": 3} {"text": "The antifungal activity of this compound has been linked to its ability to disrupt the cellular structure of fungi. unavarra.es Studies on Botrytis cinerea have shown that this metabolite negatively affects the integrity of the cell membrane and the morphology of the mycelia, which are the filamentous structures that make up the body of the fungus. unavarra.es This disruption of essential cellular components is a key mechanism behind its antifungal effect. The incorporation of exogenous D-amino acids into the peptidoglycan of bacterial cell walls during biosynthesis can disrupt the natural amino acid sequence, leading to a bactericidal effect. nih.gov"} {"heading": "6.2.3. Potential as Beta-Lactamase Inhibitors", "level": 3} {"text": "While direct research on this compound as a beta-lactamase inhibitor is limited, the broader class of amino acid derivatives and peptidomimetics is being explored for this purpose. Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics. Inhibitors of these enzymes can restore the efficacy of these antibiotics. The structural features of amino acid derivatives allow them to be designed as potential inhibitors that can bind to the active site of beta-lactamases. Further research is needed to specifically evaluate the potential of this compound and its analogues in this area."} {"heading": "Compound Names Mentioned in the Article", "level": 2} {"table": "Compound NameSynonymsKey Applications/Research Areasthis compoundβ-HomoleucinePeptide synthesis, Precursor for Pregabalin, Antifungal research(2S,3S)-3-Amino-2-hydroxy-5-methylhexanoic acidPeptidomimetic synthesis3-(Aminomethyl)-5-methylhexanoic acidPregabalinAnticonvulsant drug3-Amino-2-hydroxy-5-methylhexanoic acidNorstatine, AhmhaSerine protease inhibitor research2-Amino-3-methylhexanoic acidAMHAPlant elicitor, Antifungal metaboliteBiphenyl-2,3-diolAntifungal metaboliteSinapaldehydeAntifungal metabolite"}

Emerging Research Applications and Future Directions

Investigations in Radioligand Development

The unique structural properties of 3-Amino-5-methylhexanoic acid, a non-proteinogenic amino acid also known as β-homoleucine, have made it a subject of interest in the development of novel radioligands. mdpi.comnih.gov Radioligands are radioactive molecules that can bind to specific receptors, making them invaluable tools for imaging and research in nuclear medicine. A significant challenge in the field is the low in vivo stability of many peptide-based radioligands, which are quickly broken down by enzymes in the body. rsc.org

Researchers are actively exploring structural modifications to peptide backbones to enhance their resistance to enzymatic degradation. One such strategy is "homologation," which involves replacing a standard α-amino acid with its β-homolog. mdpi.com The introduction of this compound is a prime example of this approach. mdpi.com

In a recent study, scientists aimed to improve the stability of a radioligand targeting the neurotensin (B549771) receptor subtype 1 (NTS1R). The original peptide conjugate, DT1, was modified by replacing the C-terminal Leucine (Leu¹³) residue with this compound (β-Homoleucine) to create a new analog, DT8. mdpi.com This substitution is intended to make the peptide less recognizable to peptidases, thereby increasing its metabolic stability in plasma and serum. mdpi.comtaylorandfrancis.com The resulting radiolabeled compound, [⁹⁹ᵐTc]Tc-DT8, demonstrated enhanced stability in vivo compared to the original radioligand. mdpi.com

Table 1: Research Findings on DT8 Peptide Analog

Peptide Analog Modification Target Receptor Key Finding on Stability Key Finding on Affinity

| DT8 | C-terminal Leucine¹³ replaced by this compound (β-Homoleucine) | Human NTS₁R | Enhanced metabolic stability in mice compared to the reference compound. mdpi.com | Replacement did not impair binding affinity for the human NTS₁R (Ki = 3.2 ± 0.75 nM). mdpi.com |

Neurotensin receptors, particularly NTS1R, are overexpressed in several types of cancer, including colon, pancreas, and prostate cancer, making them attractive targets for diagnostic imaging and therapy. mdpi.comsigmaaldrich.com The development of stable radioligands that can effectively target these receptors is a key area of research. mdpi.com

The incorporation of this compound into the peptide sequence of DT8 was specifically investigated for its impact on targeting the human NTS1R. mdpi.com Encouragingly, studies showed that the replacement of Leucine¹³ with β-Homoleucine did not compromise the binding affinity of the peptide for the NTS1R. mdpi.com The resulting radioligand, [⁹⁹ᵐTc]Tc-DT8, was taken up by NTS1R-expressing cells through a receptor-mediated process. mdpi.com

Further database analysis reveals that this compound is a component of other complex molecules designed to interact with neurotensin receptors. One such ligand, identified as CHEMBL1766939, which contains the this compound scaffold, has been documented to bind to the neurotensin receptor type 2 (NTS2). nus.edu.sg This indicates a broader potential for this non-proteinogenic amino acid in developing ligands that can target different subtypes of the neurotensin receptor.

Structural Interventions for Stability Enhancement

Advanced Studies in Non-Proteinogenic Amino Acid Research

This compound is classified as a non-proteinogenic amino acid (NPAA), meaning it is not one of the 20 amino acids naturally encoded in the human genetic code. nih.govsmolecule.com NPAAs represent a vast and diverse group of molecules that are increasingly used to develop peptide-based drug candidates with improved properties. nih.govnih.gov

The primary advantage of incorporating NPAAs like this compound into peptide therapeutics is the potential to fundamentally improve their stability, potency, and bioavailability. researchgate.net Peptides composed solely of natural amino acids are often susceptible to rapid degradation by enzymes in the body. nih.gov The unique structure of NPAAs, such as the β-amino acid configuration of this compound, can render the peptide resistant to recognition by these enzymes, thereby prolonging its therapeutic action. taylorandfrancis.commdpi.com The use of this compound in the DT8 neurotensin analog serves as a practical application of this principle, where its inclusion directly addresses the challenge of metabolic instability. mdpi.com

Potential in Biomarker Discovery and Diagnostic Applications

The development of advanced imaging techniques like Positron Emission Tomography (PET) has created a demand for novel radiotracers that can detect and monitor disease. mdpi.com Radiolabeled amino acids and their analogs are a promising class of PET tracers, particularly in oncology, because cancer cells often exhibit increased amino acid transporter activity to fuel their rapid growth. mdpi.comrsc.org

While this compound itself is not currently used as a standalone biomarker, its role as a stabilizing component in targeted radioligands gives it significant potential in diagnostic applications. mdpi.com By incorporating it into peptides that target specific cellular markers, such as the neurotensin receptors overexpressed on tumors, researchers can create more effective imaging agents. mdpi.commdpi.com The enhanced stability provided by this compound allows the radioligand to circulate longer and accumulate at the target site, potentially leading to clearer and more accurate diagnostic images. mdpi.com Therefore, this compound is an important building block in the ongoing discovery of novel biomarkers and the development of next-generation diagnostic tools for conditions like cancer.

Q & A

Q. What are the established synthetic routes for 3-Amino-5-methylhexanoic acid, and how do their yields and enantioselectivity compare?

Methodological Answer: Two primary synthetic strategies are employed:

  • Enzymatic Synthesis : Transaminases (e.g., from Mesorhizobium sp.) catalyze the enantioselective amination of 5-methylhexanoic acid derivatives using pyridoxal-5'-phosphate (PLP) as a cofactor. This method achieves high enantiomeric excess (>99% for the (R)-enantiomer) under mild aqueous conditions .
  • Chemical Synthesis : Reduction of cyano precursors (e.g., 3-cyano-5-methylhexanoic acid) via hydrogenation or catalytic reduction yields racemic mixtures but with moderate yields (~60%) .

Q. Comparison Table

MethodConditionsYield (%)Enantiomeric ExcessAdvantages
Transaminase CatalysisAqueous, PLP, 30–37°C70–85>99% (R)High stereoselectivity, mild conditions
Chemical ReductionH₂/Pd, acidic60RacemicScalability, no enzyme optimization

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d₆) to confirm the positions of the amino (-NH₂) and methyl (-CH₃) groups. For example, the methyl branch at C5 shows distinct splitting patterns in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak® IA) resolve (R)- and (S)-enantiomers, with mobile phases optimized for polar amino acids .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (145.19 g/mol) and detects impurities .

Q. Characterization Workflow

Purity Check : HPLC with UV detection at 210 nm.

Structural Confirmation : ¹H/¹³C NMR and FT-IR for functional groups.

Enantiopurity : Chiral HPLC or polarimetry .

Advanced Research Questions

Q. How do the active site architectures of transaminases influence the enantioselective synthesis of (R)-3-Amino-5-methylhexanoic acid?

Methodological Answer: The enantioselectivity of transaminases arises from substrate orientation in binding pockets:

  • Pocket Interactions : The carboxylic group of the substrate binds to a conserved arginine residue in the "P-pocket," while the methyl group occupies the hydrophobic "O-pocket." This forces the amino group to adopt a specific configuration on the β-carbon, favoring (R)-enantiomer formation .
  • Structural Studies : Crystallography of Mesorhizobium sp. transaminase reveals that steric constraints in the O-pocket disfavor bulkier substituents, enhancing selectivity for 5-methylhexanoic acid derivatives .

Q. Engineering Strategies :

  • Directed Evolution : Screen mutant libraries for improved activity toward non-natural substrates.
  • Computational Design : Molecular dynamics simulations predict mutations that expand substrate scope (e.g., Wybenga et al.’s work on β-amino acid binding) .

Q. What strategies can resolve racemic mixtures of this compound into enantiomerically pure forms?

Methodological Answer:

  • Kinetic Resolution : Use (R)-selective transaminases to selectively convert one enantiomer into a ketone byproduct, leaving the desired (R)-enantiomer unreacted .
  • Chiral Chromatography : Preparative-scale HPLC with cellulose-based chiral stationary phases separates enantiomers, though this is less scalable .
  • Diastereomeric Salt Formation : React the racemate with a chiral resolving agent (e.g., L-tartaric acid) to form differentially soluble salts .

Q. Example Protocol :

Enzymatic Resolution : Incubate racemic substrate with (R)-selective transaminase and pyruvate.

Monitor Reaction : HPLC tracks the depletion of the (S)-enantiomer.

Isolation : Filter the remaining (R)-enantiomer via crystallization .

Q. How can computational protein design enhance the catalytic efficiency of transaminases for novel this compound derivatives?

Methodological Answer:

  • Substrate Docking Simulations : Tools like AutoDock Vina predict how modified substrates (e.g., 5-ethylhexanoic acid) fit into the active site, guiding mutagenesis targets .
  • Conserved Motif Analysis : Identify flexible loops near the binding pocket for saturation mutagenesis (e.g., residues 150–160 in Mesorhizobium transaminase) .
  • Machine Learning : Train models on sequence-activity relationships to predict mutations that improve turnover for bulky substrates.

Q. Case Study :

  • Engineered (R)-Selective Transaminase : A study on Aspergillus terreus transaminase used computational redesign to accommodate 3-Amino-5-ethylhexanoic acid, achieving a 3-fold increase in catalytic efficiency (kcat/Kₐ) .

Q. Data Contradictions and Resolutions

  • Variability in Enzyme Performance : Discrepancies in transaminase yields (e.g., 70–85% in Mesorhizobium vs. 50–60% in Aspergillus) may stem from differences in expression systems or reaction pH. Standardize conditions (e.g., 37°C, pH 7.5) for cross-study comparisons .
  • Racemic vs. Enantiopure Synthesis : Chemical methods often report lower yields but are preferred for non-chiral applications, whereas enzymatic routes require optimization for industrial scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.